5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
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Overview
Description
5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitro group, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the oxazole ring, which is achieved under specific reaction conditions such as heating or using catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorophenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under conditions such as heating or using phase-transfer catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential antiviral, antibacterial, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions. The nitro group and the chlorophenylsulfanyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antibacterial properties.
Indole Derivatives: Widely studied for their diverse biological activities, including anticancer and antiviral effects.
Uniqueness
5-[(1E)-2-{5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(E)-2-[5-(4-chlorophenyl)sulfanylfuran-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c1-10-16(19(20)21)14(23-18-10)8-4-12-5-9-15(22-12)24-13-6-2-11(17)3-7-13/h2-9H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITKRJXXYONNLZ-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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